molecular formula C14H22O B12648366 2,6-Diisopropyl-3,4-xylenol CAS No. 60834-85-7

2,6-Diisopropyl-3,4-xylenol

Cat. No.: B12648366
CAS No.: 60834-85-7
M. Wt: 206.32 g/mol
InChI Key: HNBFCBIEQFLNAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Diisopropyl-3,4-xylenol is an organic compound with the molecular formula C14H22O. It is a derivative of xylenol, characterized by the presence of two isopropyl groups at the 2 and 6 positions and two methyl groups at the 3 and 4 positions on the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Diisopropyl-3,4-xylenol typically involves the alkylation of 3,4-xylenol with isopropyl halides in the presence of a strong base, such as potassium hydroxide or sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

On an industrial scale, this compound can be produced using a continuous flow reactor system. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as zeolites or metal oxides, can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2,6-Diisopropyl-3,4-xylenol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can convert it into corresponding alcohols or hydrocarbons.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are commonly employed.

Major Products

    Oxidation: Quinones and other oxygenated derivatives.

    Reduction: Alcohols and hydrocarbons.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

2,6-Diisopropyl-3,4-xylenol has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and polymers.

    Biology: It serves as a model compound in studies of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research into its potential therapeutic properties, such as antimicrobial and antioxidant activities, is ongoing.

    Industry: It is utilized in the production of specialty chemicals, resins, and coatings.

Mechanism of Action

The mechanism of action of 2,6-Diisopropyl-3,4-xylenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes, leading to cell lysis and death.

Comparison with Similar Compounds

Similar Compounds

    2,6-Diisopropylphenol: Known for its use as an anesthetic agent.

    3,4-Dimethylphenol: Used in the synthesis of pharmaceuticals and agrochemicals.

    2,6-Diisopropyl-4-methylphenol: Employed in the production of antioxidants and stabilizers.

Uniqueness

2,6-Diisopropyl-3,4-xylenol is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective.

Properties

CAS No.

60834-85-7

Molecular Formula

C14H22O

Molecular Weight

206.32 g/mol

IUPAC Name

3,4-dimethyl-2,6-di(propan-2-yl)phenol

InChI

InChI=1S/C14H22O/c1-8(2)12-7-10(5)11(6)13(9(3)4)14(12)15/h7-9,15H,1-6H3

InChI Key

HNBFCBIEQFLNAF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1C)C(C)C)O)C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.